molecular formula C28H18O6 B589581 3,4-Diphenylmethylidene Luteolin CAS No. 1201808-21-0

3,4-Diphenylmethylidene Luteolin

Cat. No. B589581
CAS RN: 1201808-21-0
M. Wt: 450.446
InChI Key: LXZNQTVZNYMKOZ-UHFFFAOYSA-N
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Description

3,4-Diphenylmethylidene Luteolin is a high-quality reference standard . It is a derivative of Luteolin, a naturally occurring principal yellow dye compound, with 3′,4′,5,7-tetrahydroxyflavone structure .


Synthesis Analysis

The synthesis of Luteolin involves various types of plants including vegetables, fruits, and medicinal herbs . A specific synthesis process for 3,4-Diphenylmethylidene Luteolin was not found in the search results.


Molecular Structure Analysis

Luteolin has a flavone ring with four hydroxyl groups at the positions of 5, 7, 3′, and 4′ . The molecular structure of 3,4-Diphenylmethylidene Luteolin was not found in the search results.


Chemical Reactions Analysis

Luteolin has been subjected to systematic structure modifications, including various positions in the luteolin segment for conjugation, different linkers (length, bond variation), as well as various substitutions in the cinnamic acid segment . The specific chemical reactions involving 3,4-Diphenylmethylidene Luteolin were not found in the search results.


Physical And Chemical Properties Analysis

A luteolin and phospholipid complex was prepared to improve the lipophilic properties of luteolin . The physicochemical properties of the complex were analyzed by ultraviolet-visible spectrometry (UV), infrared spectrometry (IR), X-ray diffractometry (XRD) and differential scanning calorimetry (DSC) . The specific physical and chemical properties of 3,4-Diphenylmethylidene Luteolin were not found in the search results.

Mechanism of Action

Luteolin has multiple useful effects, especially in regulating inflammation-related symptoms and diseases . It may regulate multiple signaling pathways by targeting various genes like AKT1, STAT3, IL6, TNF, and VEGFA to inhibit osteosarcoma proliferation and metastasis . The specific mechanism of action for 3,4-Diphenylmethylidene Luteolin was not found in the search results.

Safety and Hazards

Luteolin is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises against certain uses and provides first aid measures . The specific safety and hazards information for 3,4-Diphenylmethylidene Luteolin was not found in the search results.

Future Directions

Luteolin has been investigated for its health benefits and its potential resources . It has been studied for its anti-inflammatory, anti-cardiovascular, anti-cancerous, and anti-neurodegenerative diseases . The future directions for 3,4-Diphenylmethylidene Luteolin were not found in the search results.

properties

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18O6/c29-20-14-21(30)27-22(31)16-24(32-26(27)15-20)17-11-12-23-25(13-17)34-28(33-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZNQTVZNYMKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diphenylmethylidene Luteolin

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